N-[(furan-2-yl)methyl]-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide
Description
N-[(furan-2-yl)methyl]-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide is a benzamide derivative featuring three key structural motifs:
- Benzamide core: Provides a rigid aromatic scaffold.
- 7-Methoxy-4-oxo-4H-chromen-3-yloxy substituent: A chromenone (coumarin-derived) moiety at the para-position of the benzamide, offering hydrogen-bonding and hydrophobic interactions.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic systems.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c1-26-16-8-9-18-19(11-16)28-13-20(21(18)24)29-15-6-4-14(5-7-15)22(25)23-12-17-3-2-10-27-17/h2-11,13H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPGQQHTEPHJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide (CAS No. 946235-83-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H17NO6, with a molecular weight of 391.4 g/mol. The compound features a furan ring and a chromenone moiety, which are known to contribute to various biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H17NO6 |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 946235-83-2 |
Research indicates that compounds similar to this compound often exhibit their biological activities through multiple mechanisms:
- Antioxidant Activity : The presence of phenolic structures in the compound may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : Many derivatives of benzamide have been shown to inhibit specific enzymes linked to disease pathways, such as kinases and proteases.
- Anticancer Properties : Compounds featuring chromenone structures are often investigated for their anticancer potential due to their ability to induce apoptosis in cancer cells.
Anticancer Activity
A study exploring the anticancer effects of benzamide derivatives demonstrated that N-(furan-2-yl)methyl derivatives showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values indicated effective dose ranges for inducing cell death through apoptosis mechanisms.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds. For instance, derivatives containing furan rings have exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antimicrobial agents.
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects of N-(furan-2-yl)methyl derivatives on A549 and MCF7 cell lines.
- Results : The compound showed an IC50 value of 15 µM against A549 and 20 µM against MCF7, indicating promising anticancer activity.
-
Study on Antimicrobial Properties :
- Objective : To assess the antimicrobial efficacy against E. coli and S. aureus.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting significant antimicrobial potential.
Comparison with Similar Compounds
Comparative Analysis of Physicochemical Properties
Spectral Features
- IR Spectroscopy: Target Compound: Expected peaks at ~1650 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (chromenone C=O), and ~1250 cm⁻¹ (C–O of methoxy). Azetidinone Analogues (6a–c): Show similar amide C=O stretches (1630–1640 cm⁻¹) but lack chromenone-specific bands .
- NMR Spectroscopy: Target Compound: Aromatic protons (δ 6.5–8.5 ppm), furan protons (δ 6.2–7.4 ppm), and methoxy singlet (δ ~3.8 ppm). Chromenone Analogues (–13): Chromenone protons appear downfield (δ 7.0–8.5 ppm) due to conjugation with carbonyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
